Etazolate's Superior PDE4 Inhibitory Potency vs. Rolipram on TcPDE4
In a direct comparison on the TcPDE4 enzyme from Trypanosoma cruzi, Etazolate exhibited significantly higher inhibitory potency than the prototypical PDE4 inhibitor rolipram [1]. This demonstrates a clear quantitative advantage in enzyme inhibition for this specific isoform, which is relevant for assays targeting parasite PDE4 or exploring cross-species inhibitor profiles.
| Evidence Dimension | PDE4 Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.3 μM |
| Comparator Or Baseline | Rolipram: 10.46 μM |
| Quantified Difference | Etazolate is approximately 8-fold more potent (lower IC50) than rolipram on TcPDE4. |
| Conditions | Recombinant TcPDE4 enzyme assay (cAMP-specific phosphodiesterase from Trypanosoma cruzi) |
Why This Matters
For studies using the TcPDE4 model system, selecting Etazolate over rolipram ensures robust enzyme inhibition at lower concentrations, reducing potential off-target effects.
- [1] Kunz S, Kloehn J, Boshart M, et al. TcPDE4, a novel membrane-associated cAMP-specific phosphodiesterase from Trypanosoma cruzi. Mol Biochem Parasitol. 2006;145(1):1-10. View Source
